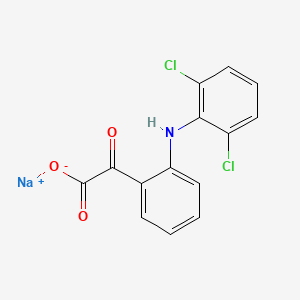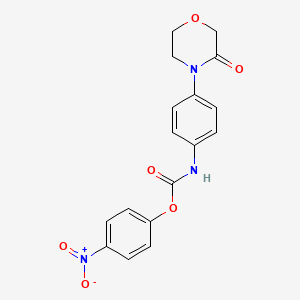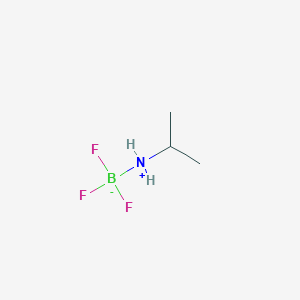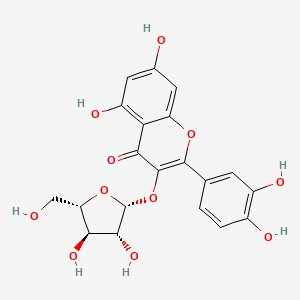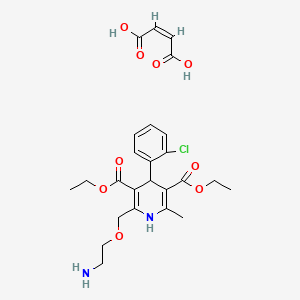![molecular formula C22H16F6N4O2 B13419227 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is a fluorinated aromatic diamine compound. It is characterized by the presence of trifluoromethyl groups and amino groups attached to a benzene ring, making it a valuable building block in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with terephthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques, such as distillation and crystallization, are employed to achieve the required purity levels for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides, which are employed in the production of high-performance materials for aerospace, electronics, and automotive industries.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques due to its fluorinated structure.
Industry: Utilized in the production of coatings, adhesives, and films with exceptional thermal and chemical resistance
Mécanisme D'action
The mechanism of action of 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino groups can form hydrogen bonds with biological molecules, facilitating its binding to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Another fluorinated diamine used in the synthesis of polyimides with similar properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with applications in catalysis and organic synthesis
Uniqueness
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its specific combination of trifluoromethyl and amino groups, which impart distinct properties such as high thermal stability, chemical resistance, and the ability to form stable complexes with various molecules. These characteristics make it a valuable compound in the development of advanced materials and applications in diverse fields .
Propriétés
Formule moléculaire |
C22H16F6N4O2 |
|---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)15-9-13(29)5-7-17(15)31-19(33)11-1-2-12(4-3-11)20(34)32-18-8-6-14(30)10-16(18)22(26,27)28/h1-10H,29-30H2,(H,31,33)(H,32,34) |
Clé InChI |
KVZQSTPCNOSRKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



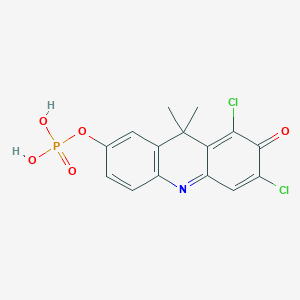
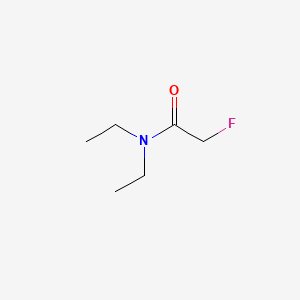
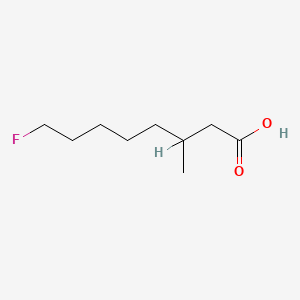

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)

